molecular formula C21H20ClNO5 B11394347 N-(2-chlorobenzyl)-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(2-chlorobenzyl)-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11394347
M. Wt: 401.8 g/mol
InChI Key: IBFRFRGTPMOTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chlorophenyl group and a dimethoxy-methyl-oxochromenyl moiety, making it a unique and interesting subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with similar biological activities.

    Warfarin: A well-known anticoagulant with a coumarin core.

    Dicoumarol: Another anticoagulant with a similar structure.

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties compared to other coumarin derivatives .

Properties

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H20ClNO5/c1-12-14-8-18(26-2)19(27-3)10-17(14)28-21(25)15(12)9-20(24)23-11-13-6-4-5-7-16(13)22/h4-8,10H,9,11H2,1-3H3,(H,23,24)

InChI Key

IBFRFRGTPMOTIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.